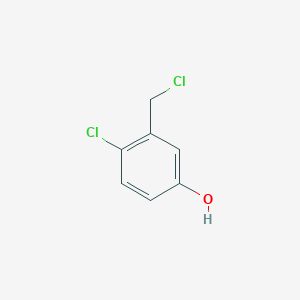

4-Chloro-3-(chloromethyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPYCBAFKIXBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-3-(chloromethyl)phenol can be synthesized through the chlorination of 3-methylphenol (m-cresol) using chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction typically occurs in the presence of a solvent like acetonitrile and a catalyst to facilitate the chlorination process .

Industrial Production Methods: Industrial production of 4-Chloro-3-(chloromethyl)phenol involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-(chloromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated phenol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed:

Substitution: Products include various substituted phenols depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized phenol derivatives.

Reduction: Products include less chlorinated phenols and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Synthesis of Chemical Intermediates

4-Chloro-3-(chloromethyl)phenol is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of:

- Phenolic Resins : These resins are used in adhesives, coatings, and molding compounds due to their excellent thermal stability and mechanical properties.

- Epoxy Resins : Chlorocresol is involved in the formulation of epoxy resins which are widely used in coatings and composites due to their strong adhesion and chemical resistance .

1.2 Antimicrobial Agent

Chlorocresol exhibits significant antimicrobial properties, making it a valuable ingredient in disinfectants and antiseptics. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations ranging from 32 to 64 µg/mL . This property allows it to be used in:

- Surface Disinfectants : Effective for sanitizing surfaces in healthcare settings.

- Personal Care Products : Incorporated into creams and lotions for its preservative qualities .

Pharmaceutical Applications

2.1 Anticancer Research

Recent studies have highlighted the potential anticancer activity of 4-Chloro-3-(chloromethyl)phenol. Research indicates that this compound can significantly reduce cell viability across various cancer cell lines at concentrations between 10-50 µM. The mechanism involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis of cancer cells .

2.2 Anti-inflammatory Properties

In animal models, chlorocresol has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Toxicological Studies

The safety profile of 4-Chloro-3-(chloromethyl)phenol has been extensively evaluated due to its widespread use. Toxicological assessments indicate:

- Dermal Toxicity : The compound exhibits harmful effects upon skin contact, with an LD50 (lethal dose for 50% of the population) of greater than 2000 mg/kg for dermal exposure .

- Genotoxicity : In vitro and in vivo studies have shown that chlorocresol may induce genotoxic effects, necessitating careful handling and regulation in consumer products .

Case Studies and Research Findings

Wirkmechanismus

The antimicrobial activity of 4-Chloro-3-(chloromethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption inhibits the growth and proliferation of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The structural analogs share a common 4-chlorophenol backbone but differ in the substituent at the 3-position, influencing their electronic, steric, and reactive properties:

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 4-Chloro-3-(chloromethyl)phenol | –CH₂Cl | C₇H₆Cl₂O | 177.03 | Reactive chloromethyl group |

| 4-Chloro-3-methylphenol | –CH₃ | C₇H₇ClO | 142.59 | Non-reactive methyl group |

| 4-Chloro-3-ethylphenol | –C₂H₅ | C₈H₉ClO | 156.61 | Ethyl group with moderate steric hindrance |

| 4-Chloro-3-(trifluoromethyl)phenol | –CF₃ | C₇H₄ClF₃O | 196.55 | Electron-withdrawing trifluoromethyl group |

| 4-Chloro-3-fluorophenol | –F | C₆H₄ClFO | 146.55 | Electronegative fluorine substituent |

Sources :

Physical and Chemical Properties

Key differences in physical properties arise from substituent effects:

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Reactivity Notes |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol | 65–68 | 235 | Soluble in alcohol, benzene, ether | Stable; used as a preservative |

| 4-Chloro-3-ethylphenol | Not reported | Not reported | Soluble in polar organic solvents | Used in biological assays for muscle cells |

| 4-Chloro-3-(trifluoromethyl)phenol | Not reported | Not reported | High lipophilicity | Catalyzes organic reactions; stabilizes polymers |

| 4-Chloro-3-fluorophenol | Not reported | Not reported | Moderate water solubility | Electrophilic substitution favored |

Notes:

- The chloromethyl group in 4-Chloro-3-(chloromethyl)phenol likely enhances reactivity compared to methyl or ethyl analogs, enabling nucleophilic substitution or oxidation reactions .

- Trifluoromethyl and fluorophenol derivatives exhibit increased electronegativity, altering solubility and catalytic activity .

Sources :

Sources :

Sources :

Key Contrasts :

- Reactivity : Chloromethyl > Trifluoromethyl > Methyl ≈ Ethyl.

- Applications : Methyl/ethyl derivatives are less reactive but more stable, while trifluoromethyl/chloromethyl analogs excel in catalysis and drug design.

Biologische Aktivität

4-Chloro-3-(chloromethyl)phenol, also known as chlorocresol, is an aromatic compound with significant biological activity, particularly noted for its antimicrobial properties. This article delves into its biological effects, mechanisms of action, applications, and safety considerations based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C7H6Cl2O

- Molecular Weight : 177.03 g/mol

- Appearance : White crystalline solid

- Melting Point : 64-66°C

4-Chloro-3-(chloromethyl)phenol exhibits its biological activity primarily through:

- Antimicrobial Action : It disrupts microbial cell membranes and inhibits metabolic processes, making it effective against a wide range of bacteria and fungi. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

- Ryanodine Receptor Agonism : This compound acts as an agonist at ryanodine receptors, influencing calcium release in muscle cells and potentially affecting neuronal signaling pathways. This interaction may have implications for pharmacological research, particularly in muscle contraction and neurotransmission .

Applications

4-Chloro-3-(chloromethyl)phenol is utilized in various fields due to its biological activity:

-

Medical Applications :

- Used as a topical antiseptic and preservative in pharmaceuticals.

- Effective in formulations to prevent microbial growth .

-

Cosmetics :

- Incorporated as a preservative in personal care products to enhance shelf life by preventing contamination .

-

Veterinary Medicine :

- Employed in veterinary preparations for treating infections in animals .

- Industrial Uses :

Antimicrobial Efficacy

A study evaluating the antimicrobial effectiveness of 4-Chloro-3-(chloromethyl)phenol found:

- Tested Microorganisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 0.1% against S. aureus and E. coli, indicating strong antimicrobial properties .

Toxicological Assessment

In chronic exposure studies, 4-Chloro-3-(chloromethyl)phenol was found to cause decreased adrenal gland weights in test subjects, raising concerns regarding its long-term safety . The Environmental Protection Agency (EPA) classifies it as Group D (not classifiable as to human carcinogenicity), but caution is advised regarding potential toxic effects from ingestion or prolonged skin contact .

Comparative Biological Activity

| Compound | Antimicrobial Activity | Ryanodine Receptor Agonism | Toxicity Level |

|---|---|---|---|

| 4-Chloro-3-(chloromethyl)phenol | High | Yes | Moderate |

| 4-Chloro-3-methylphenol | Moderate | No | Low |

| Chloroxylenol | High | No | Moderate to High |

Q & A

Q. What spectroscopic techniques are most effective for characterizing 4-Chloro-3-(chloromethyl)phenol, and how do they differentiate structural isomers?

To confirm the structure and purity of 4-Chloro-3-(chloromethyl)phenol, nuclear magnetic resonance (NMR) spectroscopy is critical for identifying proton and carbon environments, particularly distinguishing between chloro and chloromethyl substituents. Infrared (IR) spectroscopy helps detect functional groups like hydroxyl (-OH) and C-Cl bonds. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns. For structural isomers (e.g., positional chloromethyl variants), coupling constants in NMR and distinct IR absorption bands for substituent positions are key discriminators .

Q. What synthetic routes are reported for 4-Chloro-3-(chloromethyl)phenol, and what are their critical control parameters?

Synthesis typically involves multi-step halogenation and functionalization . For example:

Chlorination of cresol derivatives using agents like SOCl₂ or Cl₂ under controlled temperatures (40–60°C).

Protection/deprotection strategies for hydroxyl groups to avoid over-halogenation.

Critical parameters include:

Q. What are the recommended storage conditions to prevent degradation of 4-Chloro-3-(chloromethyl)phenol?

Store in airtight, light-resistant containers under inert atmosphere (N₂ or Ar) to minimize oxidation. Room temperature (20–25°C) is suitable, but avoid humidity to prevent hydrolysis of the chloromethyl group. Stability tests on analogous compounds (e.g., 4-Chloro-3-methylphenol) suggest degradation <2% over 12 months under these conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 4-Chloro-3-(chloromethyl)phenol, and what functionals are most accurate?

DFT simulations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections are recommended. These models accurately reproduce bond dissociation energies (e.g., C-Cl: ~315 kJ/mol) and frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV). Basis sets like 6-311++G(d,p) improve accuracy for halogenated systems. Validation against experimental UV-Vis spectra (λ_max ~270 nm) is critical .

Q. How does the chloromethyl substituent influence the compound’s bioactivity compared to other halogenated phenols?

The chloromethyl group enhances lipophilicity (logP ~2.8 vs. ~2.3 for chloro derivatives), improving membrane permeability. In microbiological assays, it shows higher antimicrobial activity (MIC 8 µg/mL against S. aureus) compared to 4-Chloro-3-methylphenol (MIC 16 µg/mL). This is attributed to increased electrophilicity, facilitating covalent interactions with microbial proteins .

Q. What strategies resolve contradictions in reported thermodynamic data for halogenated phenols?

Standardize measurement protocols : Use differential scanning calorimetry (DSC) with high-purity samples (>99%) for enthalpy of fusion (ΔH_fus).

Cross-validate computational and experimental data : Compare DFT-calculated Gibbs free energies with bomb calorimetry results.

Account for polymorphism : X-ray crystallography can identify crystal packing variations affecting melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.